molecular formula C17H12BrN3O2 B14547228 2-[(4-Cyanophenyl)methyl]-5-nitroisoquinolin-2-ium bromide CAS No. 62162-96-3

2-[(4-Cyanophenyl)methyl]-5-nitroisoquinolin-2-ium bromide

Cat. No.: B14547228
CAS No.: 62162-96-3
M. Wt: 370.2 g/mol
InChI Key: OFTJHNMFQLABGC-UHFFFAOYSA-M
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Description

2-[(4-Cyanophenyl)methyl]-5-nitroisoquinolin-2-ium bromide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyanophenyl group attached to an isoquinolinium core, with a nitro group at the 5-position and a bromide counterion. Its distinct structure makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Cyanophenyl)methyl]-5-nitroisoquinolin-2-ium bromide typically involves multi-step organic reactions. One common method includes the nitration of isoquinoline derivatives followed by the introduction of the cyanophenyl group through a Friedel-Crafts alkylation reaction. The final step involves quaternization with a bromide source to form the isoquinolinium salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Cyanophenyl)methyl]-5-nitroisoquinolin-2-ium bromide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ion under suitable conditions.

Major Products Formed

    Oxidation: Conversion to nitro derivatives or amines.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoquinolinium salts.

Scientific Research Applications

2-[(4-Cyanophenyl)methyl]-5-nitroisoquinolin-2-ium bromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(4-Cyanophenyl)methyl]-5-nitroisoquinolin-2-ium bromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyanophenyl group may also contribute to the compound’s biological activity by interacting with proteins or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Cyanophenyl)methyl]-isoquinolin-2-ium bromide: Lacks the nitro group, which may affect its reactivity and biological activity.

    5-Nitroisoquinolin-2-ium bromide: Lacks the cyanophenyl group, which may influence its chemical properties and applications.

    2-[(4-Cyanophenyl)methyl]-5-nitroquinoline: Similar structure but different core, which can lead to different reactivity and applications.

Uniqueness

2-[(4-Cyanophenyl)methyl]-5-nitroisoquinolin-2-ium bromide is unique due to the combination of the cyanophenyl and nitro groups on the isoquinolinium core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62162-96-3

Molecular Formula

C17H12BrN3O2

Molecular Weight

370.2 g/mol

IUPAC Name

4-[(5-nitroisoquinolin-2-ium-2-yl)methyl]benzonitrile;bromide

InChI

InChI=1S/C17H12N3O2.BrH/c18-10-13-4-6-14(7-5-13)11-19-9-8-16-15(12-19)2-1-3-17(16)20(21)22;/h1-9,12H,11H2;1H/q+1;/p-1

InChI Key

OFTJHNMFQLABGC-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C[N+](=C2)CC3=CC=C(C=C3)C#N)C(=C1)[N+](=O)[O-].[Br-]

Origin of Product

United States

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